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Introduction
Sirtuin 6 (SIRT6) is a critical nuclear enzyme involved in a wide array of cellular processes,

including DNA repair, gene expression, genome stability, and metabolism.[1] Its function is

intricately regulated by post-translational modifications (PTMs), which can alter its catalytic

activity, protein-protein interactions, and subcellular localization. Mass spectrometry has

emerged as an indispensable tool for the comprehensive identification and quantification of

these PTMs, providing crucial insights into the molecular mechanisms that govern SIRT6

function. This application note provides detailed protocols and data presentation guidelines for

the analysis of SIRT6 PTMs using mass spectrometry-based proteomics.

Key Post-Translational Modifications of SIRT6
Mass spectrometry studies have identified several key PTMs on SIRT6, including:

Phosphorylation: Phosphorylation of SIRT6, for instance at Serine 338 by AKT1, can trigger

its ubiquitination and subsequent proteasomal degradation, impacting tumorigenesis and

drug resistance.[2][3] Other identified phosphorylation sites include Serine 10, Threonine

294, Serine 303, and Serine 330.[1][4]
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Ubiquitination: Ubiquitination of SIRT6 is a critical mechanism for regulating its protein

stability.[5]

Nitration: Tyrosine nitration, for example at residue 257, has been shown to decrease the

catalytic activity of SIRT6 under conditions of oxidative and nitrosative stress.[5][6][7]

Oxidation: Mass spectrometry has also revealed the oxidation of methionine and tryptophan

residues in SIRT6.[5][6]

Mono-ADP-ribosylation: SIRT6 can catalyze its own mono-ADP-ribosylation, a function that

is stimulated by DNA.[8]

Experimental Workflow
The general workflow for identifying SIRT6 PTMs involves the enrichment of SIRT6, followed

by enzymatic digestion and analysis of the resulting peptides by mass spectrometry.

Experimental Workflow for SIRT6 PTM Analysis
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A generalized workflow for the identification of SIRT6 PTMs.

Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of SIRT6
This protocol describes the enrichment of SIRT6 from cell lysates.

Materials:

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x complete protease

inhibitor cocktail, 1x phosphatase inhibitor cocktail.

Anti-SIRT6 Antibody
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Protein A/G Magnetic Beads

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

Elution Buffer: 0.1 M Glycine pH 2.5 or 2x Laemmli sample buffer

Procedure:

Cell Lysis: Lyse cells in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic

vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris.

Pre-clearing (Optional): Add Protein A/G magnetic beads to the supernatant and incubate for

1 hour at 4°C to reduce non-specific binding.

Immunoprecipitation: Add the anti-SIRT6 antibody to the pre-cleared lysate and incubate

overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4

hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads three times with Wash Buffer.

Elution: Elute the immunoprecipitated SIRT6 using either an acidic elution buffer (for native

protein) or Laemmli sample buffer (for SDS-PAGE).

Protocol 2: In-Gel Digestion of SIRT6
This protocol is for the enzymatic digestion of SIRT6 after separation by SDS-PAGE.

Materials:

Coomassie Blue Stain

Destaining Solution: 50% Acetonitrile, 50 mM Ammonium Bicarbonate
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Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate

Alkylation Solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate

Trypsin Solution: 10-20 ng/µL sequencing-grade modified trypsin in 50 mM Ammonium

Bicarbonate

Extraction Buffer: 50% Acetonitrile, 5% Formic Acid

Procedure:

SDS-PAGE: Run the eluted SIRT6 sample on an SDS-PAGE gel.

Staining: Stain the gel with Coomassie Blue to visualize the protein bands.

Excision: Carefully excise the gel band corresponding to the molecular weight of SIRT6.

Destaining: Destain the gel piece with Destaining Solution until the Coomassie stain is

removed.

Reduction and Alkylation: Reduce the disulfide bonds with the Reduction Solution for 1 hour

at 56°C. After cooling, alkylate the cysteines with the Alkylation Solution for 45 minutes in the

dark.

Digestion: Wash the gel piece and dehydrate with acetonitrile. Add the Trypsin Solution and

incubate overnight at 37°C.

Peptide Extraction: Extract the peptides from the gel piece using the Extraction Buffer. Pool

the extracts and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

General Parameters:

LC System: A nano-flow HPLC system is typically used.
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Column: A C18 reversed-phase column is commonly employed for peptide separation.

Gradient: A linear gradient of acetonitrile in 0.1% formic acid is used to elute the peptides.

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used

for data acquisition.

Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most

abundant precursor ions are selected for fragmentation (MS/MS).

Data Presentation
Quantitative data on SIRT6 PTMs should be summarized in clear and concise tables. This

allows for easy comparison of modification sites and their relative abundance under different

experimental conditions.

Table 1: Identified Phosphorylation Sites on SIRT6

Phosphorylati
on Site

Peptide
Sequence

Fold Change
(Treatment vs.
Control)

p-value Reference

Ser10 R.SSSSSVPK.K 2.5 0.01 [1]

Thr294 K.TQLIDER.V 1.8 0.05 [4]

Ser303 R.SGSSTQP.R 3.1 0.005 [2][4]

Ser330 K.SGEAKEP.S 2.2 0.02 [2][4]

Ser338 R.SPQEPPP.A 4.5 0.001 [2][4]

Table 2: Identified Nitration and Oxidation Sites on SIRT6
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Modification Site
Peptide
Sequence

Condition Reference

Nitration Tyr257 I.YGVLPTG.V SIN-1 Treatment [5][6][7]

Oxidation Met Multiple SIN-1 Treatment [5][6]

Oxidation Trp Multiple SIN-1 Treatment [5][6]

Signaling Pathway Visualization
The regulation of SIRT6 by PTMs can be visualized to illustrate the signaling pathways

involved.
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SIRT6 Regulation by Phosphorylation and Ubiquitination
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AKT1-mediated phosphorylation of SIRT6 at S338 leads to its degradation.

Conclusion
The application of mass spectrometry provides a powerful approach to unravel the complex

post-translational regulation of SIRT6. The detailed protocols and data presentation guidelines

provided in this application note will aid researchers in designing and executing experiments to
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identify and quantify SIRT6 PTMs, ultimately leading to a deeper understanding of its biological

functions and its role in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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